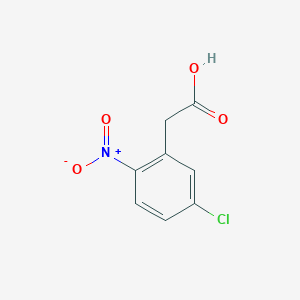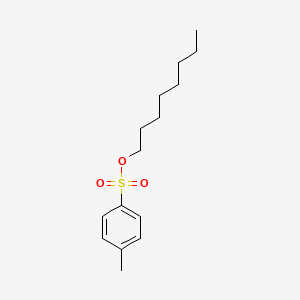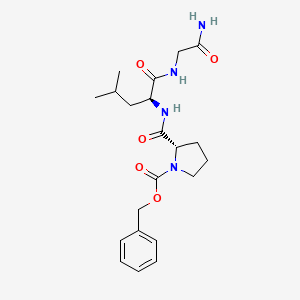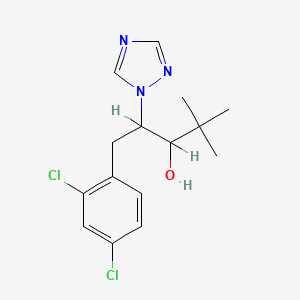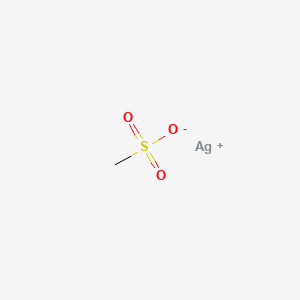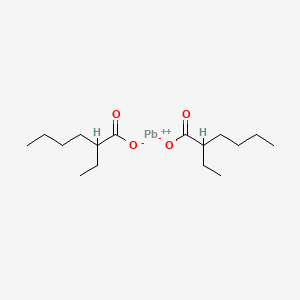![molecular formula C20H22O B1581270 1-Butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzene CAS No. 85583-83-1](/img/structure/B1581270.png)
1-Butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzene
Descripción general
Descripción
1-Butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzene is a chemical compound with the molecular formula C20H22O . It is also known by other names such as 1-Butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzol in German, 1-Butyl-4-[2-(4-éthoxyphényl)éthynyl]benzène in French .
Molecular Structure Analysis
The molecular structure of 1-Butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzene consists of a benzene ring substituted with a butyl group and an ethoxyphenyl ethynyl group . The average mass of the molecule is 278.388 Da and the monoisotopic mass is 278.167053 Da .Physical And Chemical Properties Analysis
1-Butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzene is a solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The synthesis of novel compounds by reacting bromopropynes with hydroxybenzaldehydes has been detailed, showcasing the structural diversity achievable through such methods. These compounds were characterized by NMR, FTIR, and X-ray diffraction analysis, highlighting their unique conformations and structural properties (Wang Yong-jian, 2010).
- Studies on the delocalization of free electron density through phenylene-ethynylene structures observed significant changes in the vibrational frequencies of radicals, attributed to the delocalization over the π-system, demonstrating the compound's potential in electronic applications (D. Polyansky et al., 2005).
Material Science and Molecular Electronics
- Research into phase transfer Pd(0) catalyzed polymerization reactions has shown that related compounds display mesomorphic behavior, suggesting their utility in creating materials with specific electronic and optical properties (C. Pugh & V. Percec, 1990).
- The development of synthetic protocols for molecular electronics has leveraged simple aryl bromides as precursors for creating oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, showcasing the utility of these compounds in constructing molecular wires (N. Stuhr-Hansen et al., 2005).
Optical and Electronic Properties
- The synthesis and investigation of tetraphenylethene-containing diynes highlighted their aggregation-induced emission, a phenomenon critical for developing novel fluorescent materials and sensors. These compounds demonstrate high thermal stability and fluorescence quantum yields, making them promising candidates for explosive detection and optical limiting applications (Rongrong Hu et al., 2012).
Advanced Functional Materials
- A study on multicolored electrochromism of a polymer derivative revealed its capability to exhibit multiple colors upon electrochemical manipulation, indicating its potential in creating advanced electrochromic devices (H. Ko et al., 2005).
Safety And Hazards
Propiedades
IUPAC Name |
1-butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O/c1-3-5-6-17-7-9-18(10-8-17)11-12-19-13-15-20(16-14-19)21-4-2/h7-10,13-16H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULERJJLPGXLNFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346187 | |
| Record name | 1-Butyl-4-[(4-ethoxyphenyl)ethynyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzene | |
CAS RN |
85583-83-1 | |
| Record name | 1-Butyl-4-[(4-ethoxyphenyl)ethynyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



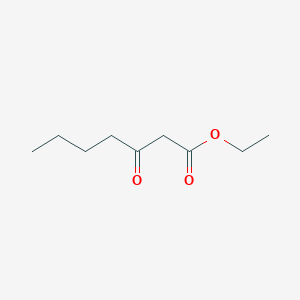

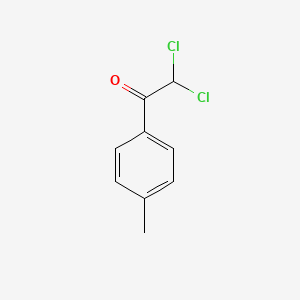
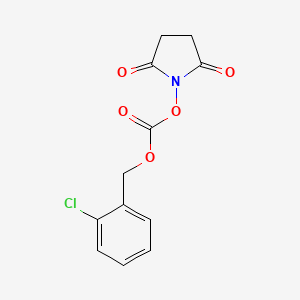


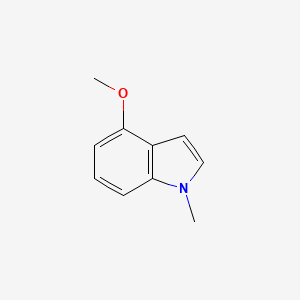
![8-Nitroimidazo[1,2-a]pyridine](/img/structure/B1581201.png)
